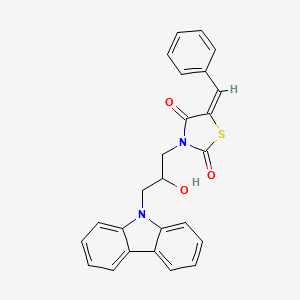![molecular formula C25H22ClN5O3S B11688821 N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11688821.png)
N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of aromatic rings, triazole, and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Formation of the Hydrazide: The hydrazide functionality is formed by reacting the intermediate with hydrazine hydrate.
Condensation Reaction: The final step involves a condensation reaction between the hydrazide and 4-chlorobenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the azomethine (C=N) bond, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly due to its triazole moiety, which is known for its biological activity.
Material Science: The compound’s unique structure could be utilized in the design of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism by which N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular processes by generating reactive oxygen species through its oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: can be compared to other triazole-containing compounds such as fluconazole and itraconazole, which are well-known antifungal agents.
Hydrazide Derivatives: Compounds like isoniazid, used in tuberculosis treatment, share the hydrazide functionality.
Uniqueness
What sets N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide apart is its combination of multiple functional groups, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
Properties
Molecular Formula |
C25H22ClN5O3S |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22ClN5O3S/c1-33-21-13-10-18(14-22(21)34-2)24-29-30-25(31(24)20-6-4-3-5-7-20)35-16-23(32)28-27-15-17-8-11-19(26)12-9-17/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
YQVDHETTZFJYTF-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B11688741.png)
![N'-[(E)-1H-benzimidazol-2-ylmethylidene]-4-bromobenzohydrazide](/img/structure/B11688744.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688745.png)
![6-Bromo-1-(4-methoxyanilino)-3-methyl-3H-naphtho[1,2,3-DE]quinoline-2,7-dione](/img/structure/B11688759.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688766.png)
![2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11688770.png)
![(2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-ethoxyphenyl)propan-1-one](/img/structure/B11688771.png)
![(5Z)-3-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11688778.png)
![4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11688799.png)
![2,4-dichloro-6-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11688803.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11688808.png)
![N'-{(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11688811.png)

![2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate](/img/structure/B11688823.png)
